2-Chloro-5-[(furo[2,3-d]pyrimidin-2-yl)amino]phenol
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Overview
Description
2-Chloro-5-[(furo[2,3-d]pyrimidin-2-yl)amino]phenol is a heterocyclic compound that combines a furo[2,3-d]pyrimidine moiety with a phenol group. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-[(furo[2,3-d]pyrimidin-2-yl)amino]phenol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chlorophenol with furo[2,3-d]pyrimidine-2-amine in the presence of a suitable base and solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-[(furo[2,3-d]pyrimidin-2-yl)amino]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-[(furo[2,3-d]pyrimidin-2-yl)amino]phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5-[(furo[2,3-d]pyrimidin-2-yl)amino]phenol involves its interaction with specific molecular targets. For instance, it may inhibit certain protein kinases by binding to their active sites, thereby blocking the phosphorylation of key substrates involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-Chloro-5-fluoropyrimidine: Shares a similar pyrimidine core but with different substituents.
Pyrido[2,3-d]pyrimidine derivatives: Similar fused heterocyclic systems with varying biological activities.
Quinazoline derivatives: Another class of fused heterocycles with significant medicinal applications.
Uniqueness: 2-Chloro-5-[(furo[2,3-d]pyrimidin-2-yl)amino]phenol is unique due to its specific combination of a furo[2,3-d]pyrimidine moiety with a phenol group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
CAS No. |
918340-63-3 |
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Molecular Formula |
C12H8ClN3O2 |
Molecular Weight |
261.66 g/mol |
IUPAC Name |
2-chloro-5-(furo[2,3-d]pyrimidin-2-ylamino)phenol |
InChI |
InChI=1S/C12H8ClN3O2/c13-9-2-1-8(5-10(9)17)15-12-14-6-7-3-4-18-11(7)16-12/h1-6,17H,(H,14,15,16) |
InChI Key |
FOIDKDCBNJGDED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC=C3C=COC3=N2)O)Cl |
Origin of Product |
United States |
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